Benzofurazan-5-carbonyl chloride
Overview
Description
Benzofurazan-5-carbonyl chloride is a chemical compound that is part of the benzofurazan family, which is known for its diverse applications in chemical synthesis and potential biological activities. The compound itself is not explicitly detailed in the provided papers, but its related compounds and derivatives have been extensively studied, indicating the significance of the benzofurazan moiety in various chemical contexts.
Synthesis Analysis
The synthesis of benzofurazan derivatives can be complex due to challenges in controlling regioselectivity. For instance, the palladium-catalyzed direct arylation of benzofurans with aryl halides often leads to mixtures of products. However, using benzenesulfonyl chlorides as coupling partners can control the regioselectivity in favor of carbon C2, which is a critical insight for the synthesis of benzofurazan derivatives . Additionally, the synthesis of benzofuran scaffolds with a quaternary center has been achieved through Rh/Co relay catalyzed C-H functionalization/annulation, demonstrating the versatility of methods available for constructing benzofuran-related structures .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their reactivity and properties. For example, the dominant structure of benzofuranone compounds in both solid and solution is the lactone form rather than the enol form, as determined by experimental and theoretical methods . The coplanarity of the benzofuran ring system and the carbonyl group, as well as specific positioning of substituents, can significantly influence the compound's physical and chemical properties .
Chemical Reactions Analysis
Benzofurazan derivatives participate in various chemical reactions. The photophysical study of 5-substituted benzofurazans revealed that the main relaxation process is a photoreaction from an excited singlet state, and the rate of primary bond cleavage in the excited state is influenced by the proximity of absorption bands . Furthermore, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation inhibitor showcases the potential biological applications of benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. The thermodynamic driving forces of benzofuranone compounds as antioxidants were determined, suggesting that these compounds could serve as good hydrogen-atom-donating antioxidants . The photophysical properties of 5-substituted benzofurazans can be predicted based on their chemical structures, which is valuable for designing fluorogenic probes . Additionally, the synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives highlighted their potent antioxidant and antimicrobial properties, further emphasizing the importance of the benzofuran core in medicinal chemistry .
Scientific Research Applications
Benzofuran as a Pharmacophore
Benzofuran and its derivatives have emerged as important scaffolds in drug discovery, particularly in the development of antimicrobial agents. These compounds are recognized for their wide range of biological and pharmacological applications. Benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases, including cancer and psoriasis. The unique structural features of benzofuran make it a privileged structure in medicinal chemistry, offering a versatile core for designing drugs with antimicrobial activity against various clinically approved targets (Hiremathad et al., 2015).
Antimicrobial Activity
Recent studies have systematically reviewed the antimicrobial properties of benzofuran-based compounds, highlighting their potential as effective agents against a range of microbial diseases. This research supports the notion that benzofuran derivatives can be developed into novel antimicrobial drugs, providing a foundation for further exploration into their therapeutic potential (Dawood, 2019).
Bioactive Properties
Benzofuran derivatives are part of nature’s collection of biologically active heterocycles. They exhibit a broad spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The bioactivity and potential applications of benzofuran compounds in drug development make them promising candidates for natural drug lead compounds. This includes the discovery of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity, underscoring the therapeutic possibilities of benzofuran derivatives in treating viral diseases (Miao et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCMBRSQNVPDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370731 | |
Record name | Benzofurazan-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofurazan-5-carbonyl chloride | |
CAS RN |
126147-86-2 | |
Record name | 2,1,3-Benzoxadiazole-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126147-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofurazan-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-benzoxadiazole-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 126147-86-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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